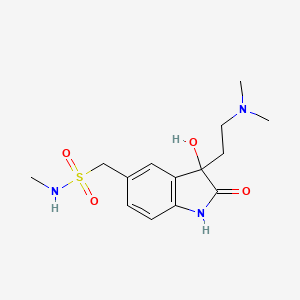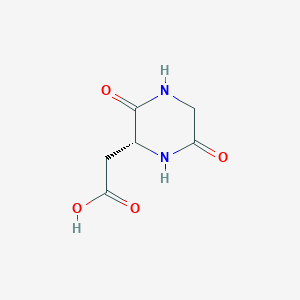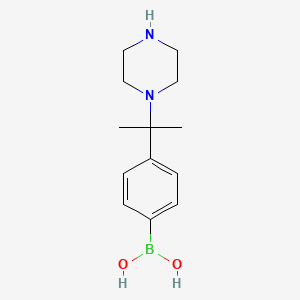
Fosaprepitant N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosaprepitant N-oxide is a phosphorylated prodrug of aprepitant, which is used as an antiemetic agent. It is primarily employed to prevent nausea and vomiting associated with chemotherapy treatments. This compound is administered intravenously and is rapidly converted to aprepitant in the body, which then acts as a selective neurokinin-1 receptor antagonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fosaprepitant N-oxide involves several steps, starting from the appropriate precursors. The key steps include phosphorylation and subsequent oxidation to form the N-oxide derivative. The reaction conditions typically involve the use of phosphorylating agents and oxidizing agents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and stability of the final product. The production process is optimized to minimize impurities and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions: Fosaprepitant N-oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion to its active form, aprepitant.
Reduction: Potential reduction of the N-oxide group under specific conditions.
Substitution: Possible substitution reactions involving the phosphoryl group
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis to form the N-oxide derivative.
Reducing Agents: Employed in potential reduction reactions.
Phosphorylating Agents: Utilized in the phosphorylation step
Major Products: The primary product formed from these reactions is aprepitant, which is the active form of the drug. Other minor products may include various phosphorylated and oxidized derivatives .
Applications De Recherche Scientifique
Fosaprepitant N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation and oxidation reactions.
Biology: Employed in research on neurokinin-1 receptor antagonists and their effects on nausea and vomiting.
Medicine: Investigated for its potential use in preventing chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new antiemetic formulations and drug delivery systems .
Mécanisme D'action
Fosaprepitant N-oxide exerts its effects by being rapidly converted to aprepitant in the body. Aprepitant then acts as a selective neurokinin-1 receptor antagonist, blocking the action of substance P, a neuropeptide involved in the vomiting reflex. This blockade prevents the transmission of signals that trigger nausea and vomiting, thereby providing antiemetic effects .
Comparaison Avec Des Composés Similaires
Aprepitant: The active form of Fosaprepitant N-oxide, used orally.
Rolapitant: Another neurokinin-1 receptor antagonist with a longer half-life.
Netupitant: Combined with palonosetron for enhanced antiemetic effects .
Uniqueness: this compound is unique due to its rapid conversion to aprepitant upon intravenous administration, providing a quick onset of action. Its phosphorylated structure also enhances its solubility and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C23H22F7N4O7P |
|---|---|
Poids moléculaire |
630.4 g/mol |
Nom IUPAC |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxidomorpholin-4-ium-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |
InChI |
InChI=1S/C23H22F7N4O7P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)41-20-19(13-2-4-17(24)5-3-13)34(36,6-7-40-20)11-18-31-21(35)33(32-18)42(37,38)39/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,37,38,39)/t12-,19+,20-,34?/m1/s1 |
Clé InChI |
NBFJFSNRWBIGCE-FMSQANQXSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([N+](CCO2)(CC3=NN(C(=O)N3)P(=O)(O)O)[O-])C4=CC=C(C=C4)F |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C([N+](CCO2)(CC3=NN(C(=O)N3)P(=O)(O)O)[O-])C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)





![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)


